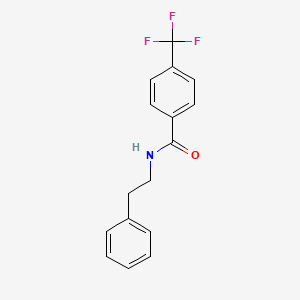

N-phenethyl-4-(trifluoromethyl)benzamide

説明

N-phenethyl-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H14F3NO and its molecular weight is 293.28 g/mol. The purity is usually 95%.

The exact mass of the compound N-(2-phenylethyl)-4-(trifluoromethyl)benzamide is 293.10274856 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Plant Cell Mitosis Inhibition

Research on derivatives similar to N-(2-phenylethyl)-4-(trifluoromethyl)benzamide, such as a series of N-(1,1-dimethylpropynyl) benzamides, demonstrates powerful and selective inhibition of mitosis in plant cells. This effect is evident at concentrations as low as 0.1 μM, affecting seedlings across various species without impacting mitochondrial or chloroplast activities. These observations suggest the potential for these compounds in agricultural applications, particularly in controlling plant growth and development (Merlin et al., 1987).

Polymer Synthesis

Another application lies in the synthesis of well-defined aramides and block copolymers. Phenyl 4-(4-octyloxybenzylamino)benzoate, a related compound, was polymerized to produce aromatic polyamides with controlled molecular weight and low polydispersity. This method demonstrates the utility of these compounds in creating materials with specific structural and physical properties, relevant for various industrial and biomedical applications (Yokozawa et al., 2002).

Chemical Synthesis and Catalysis

In chemical synthesis, related benzamide compounds have been employed as intermediates in the benzylation and allylation of 1,3-dicarbonyl compounds, facilitated by metal triflate catalysis. These reactions yield benzylated products with high efficiency, showcasing the potential of these compounds in synthesizing complex organic molecules for pharmaceutical and material science applications (Noji et al., 2007).

Antitubercular Activity

A novel series of derivatives featuring a benzamide scaffold showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. This research underlines the therapeutic potential of benzamide derivatives in developing new anti-tubercular agents, contributing to the fight against tuberculosis (Nimbalkar et al., 2018).

Anticonvulsant Activity

The synthesis and evaluation of 4-amino-N-(1-phenylethyl)benzamide analogues for anticonvulsant activity demonstrate the biomedical significance of these compounds. Modifications to the structure can influence the potency and toxicity, indicating the importance of structural optimization in drug development for neurological conditions (Clark & Davenport, 1987).

作用機序

Target of Action

N-phenethyl-4-(trifluoromethyl)benzamide primarily targets Histone deacetylase 8 (HDAC8), a crucial enzyme involved in the regulation of gene expression . HDAC8 plays a significant role in cellular processes such as cell cycle progression and differentiation.

Mode of Action

The compound interacts with HDAC8, inhibiting its activity . This inhibition alters the acetylation status of histones, leading to changes in gene expression. The exact nature of these changes depends on the specific genes affected and the cellular context.

Biochemical Pathways

The inhibition of HDAC8 affects various biochemical pathways. These include pathways involved in cell cycle regulation, apoptosis, and differentiation . The downstream effects of these changes can vary widely, potentially leading to altered cell growth, survival, and function.

Result of Action

The molecular and cellular effects of this compound’s action are complex and depend on the specific cellular context. Given its target and mode of action, it is likely that the compound could have significant effects on cell growth, survival, and differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. These factors could include the presence of other compounds, the pH of the environment, temperature, and more

特性

IUPAC Name |

N-(2-phenylethyl)-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO/c17-16(18,19)14-8-6-13(7-9-14)15(21)20-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBFVRBCRVRZFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6-dimethyl-2-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5564786.png)

![6-chloro-N-{2-[(3,3,3-trifluoropropyl)thio]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5564798.png)

![5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-isopropyl-4-methylpyrimidine](/img/structure/B5564804.png)

![N-{rel-(3R,4S)-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-propyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5564812.png)

![N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5564817.png)

![[2-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] pyridine-3-carboxylate](/img/structure/B5564823.png)

![N-{(3R*,4R*)-1-[(5-chloro-2-thienyl)carbonyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5564831.png)

![1-[(2E)-3-(1-naphthyl)prop-2-enoyl]pyrrolidine](/img/structure/B5564832.png)

![2-{[(cyclopropylsulfonyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5564838.png)

![N-[4-(cyanomethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B5564855.png)

![7-[(2-pyridin-3-ylpyrimidin-5-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5564864.png)

![1-(cyclopentylcarbonyl)-N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B5564867.png)